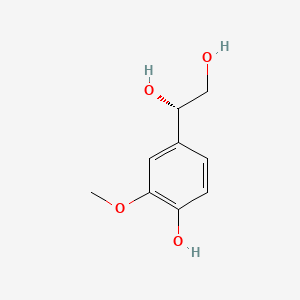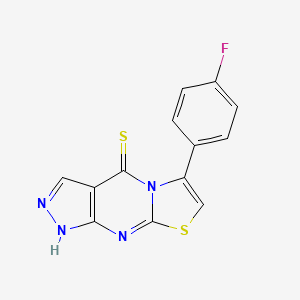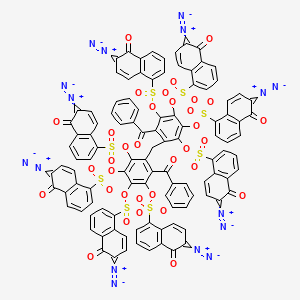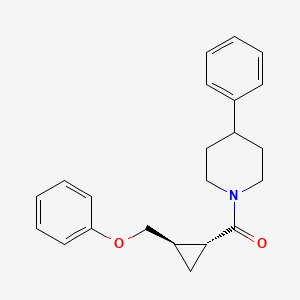![molecular formula C21H6Cl12MgO5S B15185794 magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate CAS No. 84297-66-5](/img/structure/B15185794.png)
magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[142114,702,1503,809,14]icosa-5,9,11,13,17-pentaene-11-carboxylate is a complex organometallic compound This compound is characterized by its intricate structure, which includes multiple chlorine atoms and a sulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate typically involves a multi-step process. The initial step often includes the preparation of the hexacyclic core structure, followed by the introduction of chlorine atoms through chlorination reactions. The sulfonate group is then added via sulfonation, and finally, the magnesium ion is incorporated through a complexation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing specialized reactors to ensure precise control over reaction conditions. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity.
化学反应分析
Types of Reactions
Magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions due to its unique electronic properties. It also serves as a precursor for the synthesis of other complex organometallic compounds.
Biology
In biological research, magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate is studied for its potential as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics.
Medicine
In medicine, this compound is being investigated for its potential use in drug delivery systems. Its complex structure allows for the encapsulation of therapeutic agents, providing targeted delivery to specific tissues.
Industry
In industrial applications, the compound is used in the production of advanced materials, including high-performance polymers and coatings. Its unique chemical properties contribute to the durability and functionality of these materials.
作用机制
The mechanism by which magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s chlorine atoms and sulfonate group play crucial roles in these interactions, leading to the disruption of normal cellular processes and the inhibition of enzyme activity.
相似化合物的比较
Similar Compounds
Magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate: Lacks the sulfonate group, resulting in different chemical properties and applications.
Magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxamide: Contains an amide group instead of a carboxylate group, leading to variations in reactivity and biological activity.
Uniqueness
The presence of both chlorine atoms and a sulfonate group in magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate makes it unique among similar compounds. This combination of functional groups imparts distinct chemical properties, making it valuable for a wide range of scientific and industrial applications.
属性
CAS 编号 |
84297-66-5 |
|---|---|
分子式 |
C21H6Cl12MgO5S |
分子量 |
820.1 g/mol |
IUPAC 名称 |
magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate |
InChI |
InChI=1S/C21H8Cl12O5S.Mg/c22-11-13(24)18(28)9-7(16(11,26)20(18,30)31)3-1-5(15(34)35)6(39(36,37)38)2-4(3)8-10(9)19(29)14(25)12(23)17(8,27)21(19,32)33;/h1-2,7-10H,(H,34,35)(H,36,37,38);/q;+2/p-2 |
InChI 键 |
QMMVSTYWERYNTC-UHFFFAOYSA-L |
规范 SMILES |
C1=C2C3C(C4C(C2=CC(=C1C(=O)[O-])S(=O)(=O)[O-])C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl.[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B15185807.png)


